![molecular formula C22H22N4O B2535910 N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890612-15-4](/img/structure/B2535910.png)

N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

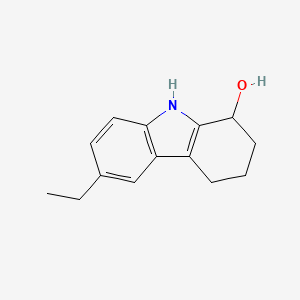

The compound “N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a derivative of pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various pathways. One such method involves a one-step synthesis from saturated ketones and 3-aminopyrazoles . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is complex and can be modified in various ways to create diversely substituted derivatives . The structure includes a pyrazole ring fused with a pyrimidine ring, and the specific substituents can greatly influence the properties of the compound .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. One notable reaction is the Cu (II)-catalyzed [3+3] annulation of saturated ketones with aminopyrazoles . This reaction involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary widely depending on the specific substituents present in the molecule . These compounds have significant photophysical properties, which have attracted attention in material science .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound is synthesized through reactions that yield various pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine (L1), which are characterized using techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography. These methods help in understanding the compound's structural properties and potential biological activities (Titi et al., 2020).

Bioactivity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anti-inflammatory and anti-cancer activities. A study describes an environmentally friendly synthesis approach under ultrasound irradiation, resulting in compounds with promising biological activities (Kaping et al., 2016). Additionally, modifications to the pyrazolo[4,3-d]pyrimidine derivatives have been explored to enhance human A3 adenosine receptor antagonism, demonstrating the compound's potential in therapeutic applications (Squarcialupi et al., 2016).

Antimicrobial and Antioxidant Activities

Another study synthesized diazo dyes derived from pyrazolo[1,5-a]pyrimidine, demonstrating significant antimicrobial and radical scavenging activities, indicating the compound's utility in developing new antimicrobial agents with added antioxidant benefits (Şener et al., 2017).

Cytotoxicity

Research on pyrazolo[1,5-a]pyrimidine derivatives also explores their cytotoxic activity against various cancer cell lines, underscoring their potential in cancer treatment. The synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been investigated, with some compounds showing significant in vitro cytotoxic activity (Hassan et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, effectively inhibiting the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is a key player in this pathway, and its inhibition can lead to the disruption of the normal cell cycle. This disruption can result in cell cycle arrest, preventing the cell from entering the S phase from the G1 phase . This can effectively halt the proliferation of cancer cells .

Result of Action

The result of the action of this compound is the inhibition of cell proliferation . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell cycle arrest . This prevents the cell from entering the S phase from the G1 phase, effectively halting the proliferation of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment , the presence of other compounds, and the specific characteristics of the cellular environment

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O/c1-4-27-19-11-9-18(10-12-19)25-21-13-16(3)24-22-20(14-23-26(21)22)17-7-5-15(2)6-8-17/h5-14,25H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHVPGPQDIDTHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2535829.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2535834.png)

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2535837.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2535840.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B2535841.png)

![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine](/img/structure/B2535844.png)